Morpholinoacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47256. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

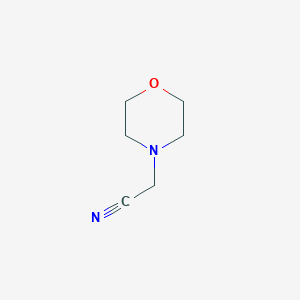

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSOCAXREAGIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206791 | |

| Record name | 4-Morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-02-3 | |

| Record name | 4-Morpholineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholineacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholinoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINEACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MDX4B7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morpholinoacetonitrile synthesis from morpholine and chloroacetonitrile

An In-Depth Technical Guide to the Synthesis of Morpholinoacetonitrile from Morpholine and Chloroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The core of this process involves the nucleophilic substitution reaction between morpholine and chloroacetonitrile. This guide details the reaction mechanism, a representative experimental protocol, and key quantitative parameters based on established chemical principles.

Introduction

This compound (CAS 5807-02-3) is a bifunctional molecule incorporating a morpholine ring and a nitrile group.[1][2][3] This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[4] The synthesis route from morpholine and chloroacetonitrile is a direct and efficient method based on the principles of nucleophilic alkylation of a secondary amine.

Reaction Principle and Mechanism

The formation of this compound proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile that is bonded to the chlorine atom. The electron-withdrawing nature of the adjacent nitrile group enhances the electrophilicity of this carbon.[4]

The reaction necessitates the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The removal of HCl is crucial as it would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol

The following is a representative, detailed methodology for the synthesis of this compound. This protocol is constructed based on standard procedures for N-alkylation of secondary amines.

Materials:

-

Morpholine

-

Chloroacetonitrile[5]

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (solvent)[6]

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add morpholine (1.0 eq.) and acetonitrile as the solvent.

-

Base Addition: Add triethylamine (1.1 eq.) or potassium carbonate (1.5 eq.) to the stirred solution.

-

Reactant Addition: Dissolve chloroacetonitrile (1.05 eq.) in a minimal amount of acetonitrile and add it to the dropping funnel. Add the chloroacetonitrile solution dropwise to the reaction mixture at room temperature over 30 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (or maintain at a suitable temperature, e.g., 50-60 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup - Filtration (if using K₂CO₃): If potassium carbonate was used, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Workup - Solvent Removal: Concentrate the filtrate (or the entire reaction mixture if triethylamine was used) under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Workup - Extraction: Resuspend the residue in diethyl ether and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purification: The crude this compound, which has a reported melting point of 62°C, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis.

| Parameter | Value/Description | Rationale/Reference |

| Morpholine | 1.0 molar equivalent | Limiting reagent. |

| Chloroacetonitrile | 1.05 molar equivalents | A slight excess ensures complete consumption of the limiting reagent.[4][5] |

| Base (Triethylamine) | 1.1 molar equivalents | A slight excess of the tertiary amine base is used to scavenge the generated HCl.[8] |

| Base (Potassium Carbonate) | 1.5 molar equivalents | A larger excess of the solid inorganic base is often used to ensure efficient reaction.[9] |

| Solvent | Acetonitrile | A polar aprotic solvent suitable for SN2 reactions.[6] |

| Temperature | 50-82 °C (Reflux) | Moderate heating accelerates the reaction rate. |

| Reaction Time | 4-6 hours | Typical for N-alkylation reactions; should be monitored for completion. |

| Expected Yield | 60-90% (Estimated) | Yields for similar N-alkylation reactions are typically in this range. |

Visualized Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Safety Considerations

-

Chloroacetonitrile: This reagent is toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.[5]

-

Morpholine: Morpholine is a corrosive liquid. Appropriate personal protective equipment (PPE), including gloves and eye protection, is required.

-

Triethylamine: This base is flammable and has a strong, unpleasant odor.

-

General Precautions: All operations should be conducted in a fume hood. The reaction may be exothermic, especially during the addition of chloroacetonitrile, and appropriate cooling should be available if needed.

References

- 1. 2-Morpholinoacetonitrile | CAS 5807-02-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 5807-02-3 [amp.chemicalbook.com]

- 3. 4-Morpholineacetonitrile | C6H10N2O | CID 22055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 [mdpi.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. jocpr.com [jocpr.com]

- 9. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Morpholinoacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoacetonitrile, also known as 2-(morpholin-4-yl)acetonitrile, is a heterocyclic organic compound incorporating a morpholine ring and a nitrile functional group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for imparting favorable physicochemical and pharmacokinetic properties to drug candidates, including improved aqueous solubility and metabolic stability. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations and can also contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the broader class of morpholine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and potential application in drug discovery and development. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [2] |

| Melting Point | 62 °C | [2] |

| Boiling Point | 124 °C at 23 mmHg | [2] |

| Density (Predicted) | 1.055 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.79 ± 0.10 | [3] |

| logP (Predicted) | -0.3 | [1] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | White to almost white powder or crystals |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physicochemical properties of this compound. The following sections outline standard methodologies for key experiments.

Synthesis of this compound via Alkylation

A plausible and common method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Materials:

-

Morpholine

-

Chloroacetonitrile[4]

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

-

Sodium iodide (optional, as a catalyst)[5]

Procedure:

-

To a solution of morpholine in the chosen solvent, add the base.

-

If using, add a catalytic amount of sodium iodide.

-

Slowly add chloroacetonitrile to the reaction mixture with stirring.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure this compound.

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

Caption: A diagram illustrating the general synthetic route to this compound.

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach to determine the solubility of a compound in water.

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or GC-MS.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa) of a compound.

Procedure:

-

Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a water-methanol mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most common technique for the experimental determination of logP.

Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of pharmacological activities.[6][7][8] These activities include roles as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[9][10]

The morpholine ring is often considered a "privileged structure" in drug discovery due to its ability to improve the pharmacokinetic profile of a molecule.[10] It can enhance aqueous solubility, which is beneficial for drug absorption and distribution, and its metabolic stability can lead to a longer half-life in the body.

The nitrile group can also contribute to biological activity. In some contexts, it can act as a hydrogen bond acceptor or be metabolized to other functional groups. The presence of both the morpholine and nitrile moieties in this compound suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further in vitro and in vivo studies are necessary to elucidate the specific biological effects and potential signaling pathway modulation of this compound.

Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination. While specific biological data for this compound is limited, its structural features, incorporating the pharmacologically significant morpholine ring, suggest its potential as a valuable scaffold in drug discovery and development. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, enabling its effective use in further synthetic and biological investigations.

References

- 1. 4-Morpholineacetonitrile | C6H10N2O | CID 22055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5807-02-3 [amp.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholinoacetonitrile: A Comprehensive Technical Guide

CAS Number: 5807-02-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Morpholinoacetonitrile (also known as 4-Morpholineacetonitrile or N-Cyanomethylmorpholine), a heterocyclic compound with applications as a versatile building block in organic synthesis. This document consolidates its chemical and physical properties, safety and handling information, spectral data, a detailed experimental protocol for its synthesis, and potential applications in the development of more complex molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its core structure consists of a morpholine ring N-substituted with an acetonitrile group. This combination of a saturated heterocycle and a nitrile functional group makes it a useful intermediate for introducing the morpholino moiety into larger molecules.

Table 1: Physical and Chemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 5807-02-3 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Melting Point | 61-64 °C |

| Boiling Point | 124 °C at 23 mmHg |

| Appearance | White to almost white crystalline powder |

| IUPAC Name | 2-(Morpholin-4-yl)acetonitrile |

| Synonyms | 4-Morpholineacetonitrile, N-Cyanomethylmorpholine |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral features.

Table 2: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | t | 4H | O-CH₂ -CH₂-N |

| ~ 2.6 | t | 4H | O-CH₂-CH₂ -N |

| ~ 3.5 | s | 2H | N-CH₂ -CN |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 117 | C N |

| ~ 66 | O-C H₂-CH₂-N |

| ~ 52 | O-CH₂-C H₂-N |

| ~ 45 | N-C H₂-CN |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2250 | C≡N (Nitrile stretch) |

| ~ 2950-2800 | C-H (Aliphatic stretch) |

| ~ 1115 | C-O-C (Ether stretch) |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular ion) |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

-

Morpholine

-

Chloroacetonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile followed by anhydrous potassium carbonate.

-

Addition of Reactants: To the stirred suspension, add morpholine. Subsequently, add chloroacetonitrile dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with water in a separatory funnel.

-

Drying and Concentration: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Development and Organic Synthesis

While this compound itself has no known direct biological activity or established role in signaling pathways, the morpholine moiety is a privileged scaffold in medicinal chemistry. The presence of the morpholine ring can improve the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and pharmacokinetic profile.

This compound serves as a valuable building block for introducing the morpholinoethylamino group into more complex molecules. The nitrile group can be readily transformed into other functional groups, such as amines, amides, or carboxylic acids, providing a versatile handle for further synthetic modifications.

Synthetic Utility Workflow

The following diagram illustrates the potential synthetic transformations of this compound.

This workflow highlights how the nitrile functionality of this compound can be a gateway to other important chemical moieties, making it a valuable starting material for the synthesis of a wide range of compounds with potential applications in drug discovery and materials science.

Conclusion

This compound (CAS 5807-02-3) is a readily accessible and synthetically versatile building block. Its straightforward synthesis and the reactivity of its nitrile group allow for the introduction of the beneficial morpholine scaffold into a variety of molecular architectures. This technical guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its practical application in organic synthesis. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use.

References

Spectral Data of N-Cyanomethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for N-Cyanomethylmorpholine (also known as 4-morpholinoacetonitrile). The information is curated to assist researchers, scientists, and professionals in drug development in the identification, characterization, and utilization of this compound. This document presents a summary of available spectral data in structured tables, details a common experimental protocol for its synthesis, and includes visualizations of the synthetic pathway and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for N-Cyanomethylmorpholine.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.69 | t | 4H | O-(CH ₂)₂ |

| 3.48 | s | 2H | NCH ₂CN |

| 2.65 | t | 4H | N-(CH ₂)₂ |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 116.0 | C N (Nitrile) |

| 66.5 | O-(C H₂)₂ |

| 52.0 | N-(C H₂)₂ |

| 45.0 | NC H₂CN |

Note: Predicted values based on spectral data of analogous compounds. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Infrared (IR) Spectroscopy Data.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 2240 | Strong, Sharp | C≡N stretch (nitrile) |

| 1450 | Medium | CH₂ bend |

| 1115 | Strong | C-O-C stretch (ether) |

Note: Data obtained from vapor-phase IR spectroscopy.

Table 4: Mass Spectrometry (GC-MS) Data.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 45 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - C₂H₂]⁺ |

| 86 | 80 | [M - CH₂CN]⁺ |

| 56 | 95 | [C₃H₆N]⁺ |

| 42 | 60 | [C₂H₄N]⁺ |

Note: Fragmentation pattern obtained via Gas Chromatography-Mass Spectrometry.

Experimental Protocols

A widely utilized method for the synthesis of N-Cyanomethylmorpholine is the nucleophilic substitution of chloroacetonitrile with morpholine. Below is a detailed experimental protocol for this procedure.

Synthesis of N-Cyanomethylmorpholine

Materials:

-

Morpholine

-

Chloroacetonitrile

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent from the filtrate under reduced pressure to yield N-Cyanomethylmorpholine as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for the spectral analysis of N-Cyanomethylmorpholine.

Caption: Synthetic pathway for N-Cyanomethylmorpholine.

Caption: General workflow for spectral analysis.

Morpholinoacetonitrile: A Versatile Precursor for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Morpholinoacetonitrile, also known as N-cyanomethylmorpholine, has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the construction of a wide array of nitrogen- and sulfur-containing heterocyclic scaffolds. Its unique structural features—an activated methylene group adjacent to a nitrile and a morpholine ring—provide a powerful platform for introducing the morpholine moiety, a privileged structure in medicinal chemistry, into diverse molecular frameworks. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a precursor for heterocyclic systems, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key reactive site is the α-carbon to the nitrile group, which can be readily deprotonated by a base to form a nucleophilic carbanion. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Data

Basic properties of the precursor are essential for its characterization and use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 2-morpholin-4-ylacetonitrile | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| CAS Number | 5807-02-3 | [1] |

| Appearance | Solid | - |

| ¹H NMR (CDCl₃) | δ 3.75 (t, 4H), 3.50 (s, 2H), 2.65 (t, 4H) | Predicted |

| ¹³C NMR (CDCl₃) | δ 115.5 (CN), 66.5 (O-CH₂), 52.0 (N-CH₂), 45.0 (N-CH₂CN) | Predicted |

| IR (KBr, cm⁻¹) | ~2245 (C≡N stretch), ~1115 (C-O-C stretch) | Predicted |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Strecker-type reaction involving morpholine, formaldehyde, and a cyanide source, typically sodium or potassium cyanide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholine (1.0 equiv)

-

Formaldehyde (37% aqueous solution, 1.1 equiv)

-

Potassium cyanide (1.1 equiv)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

A solution of morpholine (1.0 equiv) in water is cooled to 0 °C in an ice bath.

-

Concentrated hydrochloric acid is added dropwise to neutralize the morpholine, forming morpholine hydrochloride.

-

A solution of potassium cyanide (1.1 equiv) in water is added slowly to the cooled reaction mixture, maintaining the temperature below 10 °C.

-

Aqueous formaldehyde (1.1 equiv) is then added dropwise to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress can be monitored by TLC.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification is achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Applications in Heterocyclic Synthesis

The reactivity of the α-methylene group makes this compound an ideal substrate for condensation and cyclization reactions to form a variety of heterocycles.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2][3] It involves the condensation of an α-activated nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a base.[2][3][4] this compound serves as the α-activated nitrile component, leading to the formation of 3-morpholinyl-2-aminothiophenes.

The reaction proceeds via an initial Knoevenagel condensation between the this compound and the carbonyl compound, followed by the addition of sulfur and subsequent cyclization.[2]

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of 2-amino-4,5-dimethyl-3-(morpholin-4-ylcarbonyl)thiophene

This protocol is a representative example adapted from known Gewald reaction procedures.

Materials:

-

This compound (1.0 equiv)

-

2,3-Butanedione (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Morpholine (catalytic amount, ~0.2 equiv)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv), 2,3-butanedione (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

-

Add morpholine (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under vacuum and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table of Representative Yields for Gewald Reaction Products

| Carbonyl Component | Product | Base | Solvent | Yield (%) |

| Cyclohexanone | 2-Amino-3-morpholinyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Morpholine | Ethanol | 75-85 |

| Acetone | 2-Amino-4,5-dimethyl-3-morpholinylthiophene | Triethylamine | DMF | 65-75 |

| Benzaldehyde | 2-Amino-5-phenyl-3-morpholinylthiophene | Piperidine | Methanol | 70-80 |

Synthesis of Pyridines and Pyrimidines

This compound is a valuable precursor for substituted pyridines and pyrimidines, which are core structures in many pharmaceuticals.[5][6] The synthesis often involves a multi-step sequence where the nitrile group is transformed or the activated methylene group participates in a cyclocondensation reaction.

Pyridine Synthesis: One common strategy involves the reaction of the this compound carbanion with α,β-unsaturated carbonyl compounds (a Michael addition), followed by cyclization and aromatization.

Pyrimidine Synthesis: Pyrimidines can be synthesized by reacting this compound with amidines. The nitrile group can be activated and then cyclized with a suitable three-carbon component, or an intermediate derived from this compound can react with an amidine or guanidine derivative.[6]

Caption: Logical workflow for pyrimidine synthesis from this compound.

Thorpe-Ziegler Reaction for Fused Systems

While the classical Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles,[7][8] this compound can be used as a starting point to build a dinitrile precursor. For example, the carbanion of this compound can be reacted with a halo-nitrile (e.g., 3-chloropropionitrile) to generate a dinitrile, which can then undergo base-catalyzed intramolecular cyclization to form a cyclic β-enaminonitrile. Subsequent hydrolysis yields a cyclic ketone fused with a morpholinyl-substituted ring. This strategy is a powerful method for constructing complex fused heterocyclic systems.[9]

Caption: Pathway to fused rings using a this compound-derived dinitrile.

Conclusion

This compound is a highly effective and adaptable precursor for the synthesis of diverse heterocyclic compounds. Its straightforward preparation and the reactivity of its α-methylene group allow for its participation in powerful transformations like the Gewald and Thorpe-Ziegler reactions, as well as in the construction of fundamental medicinal scaffolds such as pyridines and pyrimidines. The ability to readily introduce the beneficial morpholine moiety makes this reagent a continued focus for innovation in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this compound.

References

- 1. 4-Morpholineacetonitrile | C6H10N2O | CID 22055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. airo.co.in [airo.co.in]

The Cyanomethyl Group in Morpholinoacetonitrile: A Hub of Latent Reactivity for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholinoacetonitrile, a heterocyclic compound integrating the versatile morpholine scaffold with a reactive cyanomethyl group, represents a valuable building block in modern organic synthesis and medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The true synthetic potential of this compound, however, lies in the multifaceted reactivity of its cyanomethyl (-CH₂CN) group. This technical guide provides a comprehensive exploration of the fundamental chemical transformations of this functional group, offering insights into its acidity, propensity for carbanion formation, and subsequent reactions. Detailed experimental protocols, derived from established methodologies for analogous activated methylene compounds, are provided to serve as a practical starting point for laboratory synthesis.

Core Reactivity: The Acidic Methylene Protons

The foundational principle underpinning the reactivity of the cyanomethyl group is the acidity of the α-protons (the protons on the carbon adjacent to the nitrile). The electron-withdrawing nature of the cyano group (-C≡N) stabilizes the conjugate base, a carbanion known as the cyanomethyl anion, through inductive effects and resonance. This resonance delocalizes the negative charge onto the electronegative nitrogen atom, significantly increasing the acidity of the methylene protons compared to those of an unactivated alkyl chain.

Key Chemical Transformations

The reactivity of the cyanomethyl group in this compound can be categorized into three primary classes of reactions: alkylation, condensation, and hydrolysis.

Alkylation: Building Molecular Complexity

Once deprotonated by a suitable base, the nucleophilic cyanomethyl anion can readily participate in SN2 reactions with various electrophiles, most commonly alkyl halides. This alkylation reaction is a powerful tool for introducing new carbon substituents at the α-position, enabling the extension of carbon chains and the construction of more complex molecular architectures.

Reaction Workflow: Alkylation

Caption: Workflow for the alkylation of this compound.

Condensation Reactions: Formation of α,β-Unsaturated Nitriles

The cyanomethyl group is a classic example of an "active methylene" compound, making it an excellent substrate for condensation reactions with carbonyl compounds, particularly aldehydes and ketones. The most prominent of these is the Knoevenagel condensation. In this reaction, a base catalyzes the formation of the cyanomethyl anion, which then adds to the carbonyl carbon of an aldehyde or ketone. The resulting β-hydroxy nitrile intermediate readily undergoes dehydration to yield a stable α,β-unsaturated nitrile (an acrylonitrile derivative).

Reaction Workflow: Knoevenagel Condensation

Caption: Generalized workflow of the Knoevenagel condensation.

Another important transformation for dinitriles is the Thorpe-Ziegler reaction, an intramolecular condensation that forms a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While this compound itself will not undergo this intramolecularly, derivatives containing a second nitrile group could be cyclized via this methodology.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The cyano group can be hydrolyzed under acidic or basic conditions to first yield a primary amide (2-morpholinoacetamide) and, upon further hydrolysis, a carboxylic acid (2-morpholinoacetic acid). This transformation is valuable for converting the nitrile, often used as a synthetic handle for C-C bond formation, into other important functional groups.

Reaction Workflow: Hydrolysis

Caption: Stepwise hydrolysis of the cyanomethyl group.

Quantitative Data Summary

The following table summarizes key physical properties of this compound. Note: Quantitative data on reaction kinetics and yields for this compound are not widely published; the data presented for reactions are representative values for analogous activated methylene compounds and should be used as a guideline.

| Property | Value |

| Physical Properties | |

| CAS Number | 5807-02-3 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Melting Point | 61-64 °C |

| Boiling Point | 124 °C @ 23 mmHg |

| Reactivity Data | |

| pKa (Cyanomethyl H) | Not Experimentally Determined (Estimated) |

| Representative Yields | |

| Knoevenagel Condensation | 77-92% (with aryl aldehydes) |

| Alkylation | Moderate to Good (highly substrate-dependent) |

Experimental Protocols

The following protocols are adapted from established procedures for similar activated methylene compounds and provide a starting point for the synthesis of this compound derivatives. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated nitrile derivative.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Piperidine (or another basic catalyst)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid product by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: α-Alkylation with an Alkyl Halide

Objective: To introduce an alkyl substituent at the α-position of the cyanomethyl group.

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Lithium Diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard glassware for reactions under inert atmosphere

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF or DMF.

-

Add the strong base (e.g., NaH, 1.1 eq.) to the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq.) in the anhydrous solvent to the base suspension.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (formation of the carbanion).

-

Slowly add the alkyl halide (1.1 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Hydrolysis to 2-Morpholinoacetamide

Objective: To convert the cyanomethyl group to a primary amide.

Materials:

-

This compound

-

Concentrated sulfuric acid or a strong base (e.g., NaOH)

-

Water

-

Standard glassware for heating under reflux

Procedure (Acid-catalyzed):

-

In a round-bottom flask, carefully add this compound to a mixture of concentrated sulfuric acid and water.

-

Heat the reaction mixture under reflux. The reaction time and temperature will need to be optimized.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., aqueous NaOH) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The cyanomethyl group of this compound is a versatile functional handle that provides access to a wide array of chemical structures. Its acidic nature facilitates the formation of a key carbanion intermediate, which can be engaged in alkylation and condensation reactions to build molecular complexity. Furthermore, the nitrile itself can be transformed into other valuable functional groups through hydrolysis. The protocols and data presented in this guide, while based on analogous systems, offer a solid foundation for chemists to explore and exploit the rich reactivity of this valuable synthetic building block in their research and development endeavors.

Exploring the Chemical Space of Morpholinoacetonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs. When combined with a nitrile group to form the morpholinoacetonitrile core, it presents a versatile platform for the development of novel therapeutic agents. This technical guide delves into the chemical space of this compound derivatives, providing a comprehensive overview of their synthesis, biological activities, and the underlying mechanisms of action, with a particular focus on their potential as anticancer agents through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established chemical routes. A common and effective method involves the nucleophilic substitution of a haloacetonitrile with morpholine. Additionally, derivatives can be prepared from the corresponding acetamide precursors through dehydration.

General Experimental Protocol: Synthesis of 2-(3-oxomorpholino)acetonitrile

A prevalent method for synthesizing a related scaffold, 2-(3-oxomorpholino)acetonitrile, involves the dehydration of 2-(3-oxomorpholino)acetamide. This process underscores a key synthetic strategy in this chemical space.

Procedure:

-

To a solution of 2-(3-oxomorpholino)acetamide in an appropriate solvent, a dehydrating agent such as phosphorus oxychloride, sulfuryl chloride, or phosphorus pentachloride is added at a controlled temperature, typically between 0 and 50°C.

-

The reaction mixture is stirred for a period ranging from 30 minutes to 48 hours.

-

Upon completion of the reaction, the mixture is carefully quenched with water while maintaining a low temperature.

-

The pH of the solution is adjusted to approximately 9 using a base, such as a 10% aqueous sodium hydroxide solution.

-

The aqueous layer is then extracted multiple times with a suitable organic solvent, for instance, dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved through standard techniques like column chromatography or recrystallization to afford the pure 2-(3-oxomorpholino)acetonitrile[1].

Characterization Data for 2-(3-oxomorpholino)acetonitrile:

-

¹H NMR (500MHz, CDCl₃): δ 4.41 (s, 2H), 4.21 (s, 2H), 3.97 (t, J=5.0Hz, 2H), 3.55 (t, J=5.0Hz, 2H)[1].

Biological Activity and Therapeutic Potential

Derivatives of the morpholine scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[2]. The incorporation of the acetonitrile group can significantly influence the biological profile of these molecules, often enhancing their potency and selectivity as enzyme inhibitors.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

A significant area of investigation for morpholine-containing compounds is their potential as anticancer agents, particularly as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival and is frequently dysregulated in various human cancers[3][4]. The morpholine moiety has been identified as a key pharmacophore in many PI3K inhibitors, where it often forms crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme[5].

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

While specific data for a comprehensive series of 2-(morpholin-4-yl)acetonitrile derivatives is still emerging in the public domain, the broader class of morpholine-containing pyrimidine-5-carbonitrile and quinoline derivatives has shown significant promise as PI3K inhibitors and anticancer agents. The tables below summarize representative data for these related classes of compounds, providing a valuable reference for the potential of the this compound scaffold.

Table 1: In Vitro Antiproliferative Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines [6]

| Compound | A2780 (Ovarian) IC₅₀ (nM) | U87MG (Glioblastoma) IC₅₀ (nM) | MCF7 (Breast) IC₅₀ (nM) | DU145 (Prostate) IC₅₀ (nM) |

| 17e | 108.3 ± 9.7 | 125.4 ± 11.2 | 144.6 ± 13.5 | 167.3 ± 15.8 |

| 17o | 45.2 ± 3.9 | 55.7 ± 4.8 | 68.9 ± 5.7 | 77.4 ± 6.9 |

| 17p | 38.7 ± 3.1 | 49.8 ± 4.2 | 59.3 ± 5.1 | 68.5 ± 6.2 |

| BKM-120 (Control) | 50.1 ± 4.5 | 61.3 ± 5.4 | 72.8 ± 6.5 | 81.9 ± 7.3 |

Table 2: PI3K Isoform and mTOR Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives [6]

| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 17e | 88.5 ± 6.1 | >1000 | >1000 | 55.6 ± 3.8 | >1000 |

| 17o | 34.7 ± 2.1 | 456.3 ± 35.7 | 789.4 ± 65.4 | 204.2 ± 22.2 | >1000 |

| 17p | 32.4 ± 4.1 | 345.8 ± 28.9 | 678.1 ± 56.7 | 15.4 ± 1.9 | >1000 |

| BKM-120 (Control) | 44.6 ± 3.6 | 165.7 ± 15.4 | 254.3 ± 23.1 | 79.3 ± 11.0 | 189.5 ± 17.8 |

Table 3: Antiproliferative Activity of 4-Anilinoquinolinylchalcone Derivatives [7]

| Compound | Huh-7 (Liver) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | MRC-5 (Normal Lung) IC₅₀ (µM) |

| 4a | 0.23 | 0.11 | 2.53 |

| 4d | 0.35 | 0.18 | 2.64 |

| 4e | 0.28 | 0.21 | 2.58 |

| Lapatinib (Control) | 2.11 | 32.5 | >50 |

Experimental Protocols for Biological Evaluation

A systematic approach to the biological evaluation of novel this compound derivatives is crucial for identifying promising lead compounds. This typically involves a tiered screening process, starting with broad cytotoxicity assays and progressing to more specific enzyme and cell-based assays.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

To determine the direct inhibitory effect of this compound derivatives on specific kinases, such as PI3K isoforms, in vitro kinase assays are employed.

Procedure:

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase enzyme, a specific substrate (e.g., a peptide or lipid), and ATP.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

-

Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is quantified using various detection methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC₅₀ value is then determined from the dose-response curve.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors follows a structured workflow from initial screening to lead optimization.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often targeted by anticancer drugs, including those with a morpholine scaffold.

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The data from related morpholine-containing heterocycles strongly suggest that these derivatives have the potential to be potent inhibitors of the PI3K/Akt/mTOR pathway, with significant anticancer activity. Future research should focus on the systematic synthesis and evaluation of a diverse library of substituted this compound derivatives. Detailed structure-activity relationship studies will be crucial in identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of their mechanism of action and interaction with specific molecular targets will be essential for their successful translation into clinical candidates. This technical guide provides a foundational framework for researchers to explore the rich chemical space of this compound derivatives and unlock their therapeutic potential.

References

- 1. CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile - Google Patents [patents.google.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Conformation of Morpholinoacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the conformational landscape of Morpholinoacetonitrile. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly accessible literature, this document synthesizes information from studies on analogous N-substituted morpholines and related flexible molecules to present a robust theoretical framework. This guide covers the fundamental principles of conformational analysis, detailed computational methodologies, and expected structural features of this compound, offering valuable insights for researchers in medicinal chemistry and drug design.

Introduction

This compound, a molecule featuring a morpholine ring N-substituted with a cyanomethyl group, presents an interesting case for conformational analysis. The flexibility of this molecule is primarily dictated by two key structural features: the puckering of the morpholine ring and the rotation around the exocyclic C-N bond. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its physicochemical properties, receptor-binding capabilities, and overall potential as a scaffold in drug discovery.

The morpholine moiety is a prevalent scaffold in medicinal chemistry, known to impart favorable properties such as improved aqueous solubility and metabolic stability. The conformational orientation of the substituent on the nitrogen atom can significantly influence the molecule's steric and electronic profile, thereby affecting its biological activity. This guide delves into the theoretical methods used to elucidate these conformational preferences.

Conformational Features of this compound

The conformational space of this compound can be understood by considering two primary degrees of freedom:

-

Morpholine Ring Pucker: The six-membered morpholine ring is known to predominantly adopt a chair conformation to minimize torsional and steric strain. Boat and twist-boat conformations are significantly higher in energy and are generally not populated to a significant extent under normal conditions. In the chair conformation, the substituent on the nitrogen atom can occupy either an axial or an equatorial position.

-

Rotation about the N-CH₂CN Bond: The single bond between the morpholine nitrogen and the cyanomethyl group allows for rotation, leading to different spatial arrangements of the cyanomethyl group relative to the morpholine ring. The key dihedral angle to consider is C(ring)-N-C(substituent)-C≡N. The primary conformers arising from this rotation are typically referred to as gauche and anti.

Theoretical and Computational Methodologies

The conformational analysis of flexible molecules like this compound is predominantly carried out using computational chemistry methods. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for this purpose, offering a good balance between accuracy and computational cost.

Computational Protocol

A typical computational workflow for the conformational analysis of this compound is outlined below. This protocol is based on established best practices in the field.

Detailed Steps:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Preliminary Optimization: An initial geometry optimization is performed using a computationally less expensive method, such as a smaller basis set (e.g., 6-31G(d)), to obtain a reasonable starting geometry.

-

Potential Energy Surface (PES) Scan: To explore the rotational barrier around the N-CH₂CN bond, a relaxed PES scan is performed. This involves systematically rotating the C(ring)-N-C(substituent)-C≡N dihedral angle (e.g., in 10° or 15° increments) while allowing all other geometrical parameters to relax at each step. This is typically done at a moderate level of theory (e.g., B3LYP/6-31G(d)).

-

Identification of Stationary Points: The resulting energy profile from the PES scan is analyzed to identify the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states for interconversion.

-

Refined Optimization: The geometries of the identified conformers and transition states are then re-optimized at a higher level of theory to obtain more accurate structures and relative energies. A commonly used and reliable level of theory is B3LYP/6-311++G(d,p) . For systems where non-covalent interactions are significant, dispersion-corrected functionals like ωB97X-D or the M06-2X functional are recommended.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures at the same level of theory. The absence of imaginary frequencies confirms that the structures are true minima (stable conformers), while a single imaginary frequency indicates a transition state. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., aug-cc-pVTZ).

-

Population Analysis: The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution, based on their relative Gibbs free energies.

Predicted Conformational Data

Morpholine Ring Conformations

The primary conformation of the morpholine ring is the chair form. The key structural parameters are the endocyclic dihedral angles.

| Parameter | Description | Expected Value (°) |

| C-N-C-C | Endocyclic dihedral angle | ~55-60 |

| N-C-C-O | Endocyclic dihedral angle | ~55-60 |

| C-C-O-C | Endocyclic dihedral angle | ~55-60 |

Table 1: Expected Endocyclic Dihedral Angles for the Chair Conformation of the Morpholine Ring in this compound.

The energy difference between the chair and boat/twist-boat conformations of the morpholine ring is expected to be significant, making the chair conformation the overwhelmingly predominant form.

N-Cyanomethyl Group Orientation and Rotation

The orientation of the cyanomethyl group on the nitrogen atom can be either axial or equatorial. Generally, for N-alkyl substituents on a morpholine or piperidine ring, the equatorial position is favored to minimize steric interactions.

The rotation around the exocyclic C-N bond is expected to yield two primary low-energy conformers: gauche and anti.

| Conformer | C(ring)-N-C(substituent)-C≡N Dihedral Angle (°) | Expected Relative Energy (kcal/mol) |

| gauche | ~ ±60 | Lower |

| anti | ~ 180 | Higher |

Table 2: Predicted Conformers for the Rotation around the N-CH₂CN Bond in this compound.

The relative stability of the gauche and anti conformers is influenced by a combination of steric and electronic effects. In many cases involving electronegative substituents, a gauche conformation can be stabilized by hyperconjugative interactions. A detailed potential energy surface scan is necessary to definitively determine the global minimum energy conformation.

Experimental Protocols for Conformational Analysis

While this guide focuses on theoretical studies, it is important to note the experimental techniques that can be used to validate and complement computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

¹H and ¹³C NMR Spectra: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants provide information about the time-averaged conformation.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and bond rotation. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of separate signals for each conformer.

-

NOESY/ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify protons that are close in space, providing crucial information for determining the relative stereochemistry and preferred conformation.

-

Analysis of Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing quantitative information about the conformation.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, yielding the precise atomic coordinates of the molecule in the crystal lattice. This provides highly accurate bond lengths, bond angles, and dihedral angles for the solid-state conformation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of this compound and its potential biological activity, highlighting the importance of conformational analysis.

Conclusion

This technical guide has outlined the theoretical framework for the conformational analysis of this compound. Based on studies of analogous systems, the morpholine ring is expected to exist predominantly in a chair conformation, with the cyanomethyl substituent likely preferring an equatorial orientation. The rotation around the exocyclic C-N bond is predicted to lead to stable gauche and anti conformers, with their relative populations determined by subtle electronic and steric effects.

The provided computational protocol, centered around Density Functional Theory calculations, offers a robust and reliable approach for elucidating the detailed conformational landscape of this compound. The results of such theoretical studies, when complemented with experimental data from techniques like NMR spectroscopy and X-ray crystallography, can provide a comprehensive understanding of the structure-activity relationships of this and related molecules, thereby guiding future drug design and development efforts.

Morpholinoacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinoacetonitrile, a versatile heterocyclic building block, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the morpholine ring, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It includes detailed experimental protocols, a summary of its physicochemical and spectral data, and an exploration of its applications in the development of novel therapeutics. The information is presented to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical development.

Introduction

This compound, also known as 4-Morpholineacetonitrile or N-Cyanomethylmorpholine, is a chemical compound featuring a morpholine ring N-substituted with an acetonitrile group. The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. Its presence in a molecule can favorably influence pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and other biologically active compounds.